2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with phenylsulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions often involve solvents like dimethylformamide (DMF) and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used for the reduction of nitro groups.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific nucleophiles used in substitution reactions .
Scientific Research Applications
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Cancer Research: It is used to inhibit lactate transport in cancer cells, thereby affecting their metabolism and growth.
Biological Studies: The compound is used to study the role of MCT1 in various biological processes, including cellular metabolism and signaling.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting MCT1.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid involves the inhibition of MCT1, which is responsible for the transport of lactate across cell membranes. By inhibiting this transporter, the compound induces the accumulation of lactate within cells, disrupting their metabolic processes and inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid.
Phenylsulfonyl chloride: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its high selectivity and potency as an MCT1 inhibitor. This makes it particularly valuable in cancer research, where targeting metabolic pathways is a promising therapeutic strategy .
Properties
IUPAC Name |
5-(benzenesulfonamido)-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-6-9(8-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBZUOKGPCNEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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